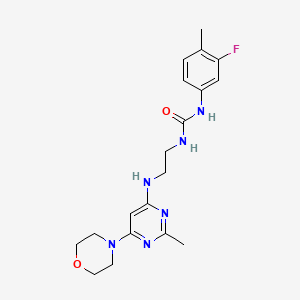
1-(3-Fluoro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-Fluoro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea" is a novel molecule that can be inferred to have potential biological activity based on the structure-activity relationship (SAR) of similar compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related urea derivatives with biological activities, such as acetylcholinesterase inhibition and anti-cancer properties through the PI3K/AKT signaling pathway.
Synthesis Analysis
The synthesis of related compounds involves the creation of urea derivatives with specific substituents that confer biological activity. For instance, the first paper describes the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were designed to optimize the spacer length between pharmacophoric moieties for antiacetylcholinesterase activity . The second paper discusses the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors with potent activity against chronic myeloid leukemia (CML) . These syntheses involve structure-based design and SAR analysis to identify potent compounds.
Molecular Structure Analysis
The molecular structure of urea derivatives is critical for their biological activity. The papers suggest that the presence of specific groups and the length of the spacer between pharmacophoric units are crucial for interaction with the target enzymes or receptors. For example, the optimal chain length for acetylcholinesterase inhibitors corresponds to five methylene groups, which allows efficient interaction with enzyme hydrophobic binding sites . Similarly, the presence of a pyrimidinylthio moiety in the thiadiazolylurea derivatives is important for the anti-CML activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the urea linkage and the attachment of various substituents that are essential for the desired biological activity. The papers do not provide detailed reaction mechanisms, but it is clear that the synthesis requires careful selection of reactants and conditions to achieve the correct substitution pattern for high inhibitory activities or potent anti-CML activity .
Physical and Chemical Properties Analysis
While the papers do not provide explicit details on the physical and chemical properties of the compounds, it can be deduced that these properties are influenced by the molecular structure. The flexibility of the spacer and the nature of the substituents can affect the solubility, stability, and overall reactivity of the compounds. The presence of aromatic or heteroaromatic rings, as well as substituents like trifluoromethyl groups, can also impact the lipophilicity and, consequently, the pharmacokinetic properties of the molecules .
科学的研究の応用
Synthesis and Antimicrobial Activity
Researchers have synthesized a range of N-alkyl substituted urea derivatives to evaluate their antibacterial and antifungal activities. These derivatives, especially those with morpholine moiety and fluoro substituents on the phenyl ring, have shown potent antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. This demonstrates the compound's relevance in developing new antimicrobial agents (Zheng et al., 2010).
Antioxidant Activity
Another research focus has been the synthesis of urea derivatives for the evaluation of their antioxidant activities. By manipulating the core structure and functional groups, scientists have created compounds with significant antioxidant properties, indicating potential applications in protecting against oxidative stress-related diseases (George et al., 2010).
Neurokinin-1 Receptor Antagonism
The development of neurokinin-1 (NK1) receptor antagonists has also been a significant area of research. These compounds, including structures related to the mentioned urea derivative, are investigated for their potential to modulate neurological pathways and could offer new treatments for depression and anxiety by attenuating stress-induced hyperarousal without inducing sedation (Harrison et al., 2001).
Enzyme Inhibition for Cancer Therapy
Compounds structurally related to the specified urea derivative have been synthesized and assessed for their ability to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase. These inhibitory activities suggest potential applications in treating diseases where enzyme regulation is beneficial, including certain types of cancer (Li et al., 2019).
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O2/c1-13-3-4-15(11-16(13)20)25-19(27)22-6-5-21-17-12-18(24-14(2)23-17)26-7-9-28-10-8-26/h3-4,11-12H,5-10H2,1-2H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQLQYSLOJWMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)
![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
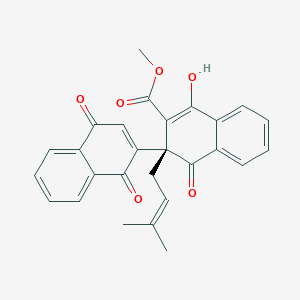

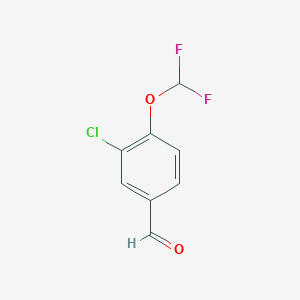
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
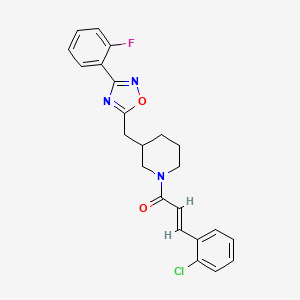
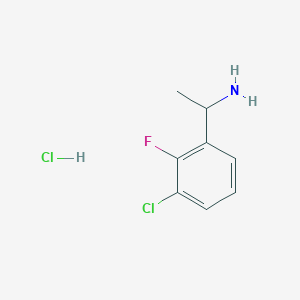
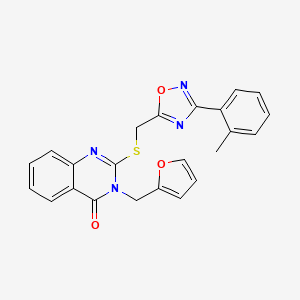
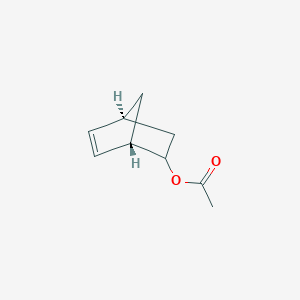
![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)
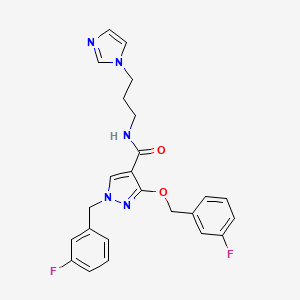
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)